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Compound of Interest

Compound Name: Trimethoprim-13C3

Cat. No.: B564383

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis,
characterization, and application of Trimethoprim-13C3, an isotopically labeled internal
standard crucial for accurate bioanalytical quantification. This document details a plausible
synthetic pathway, presents key quantitative data, and outlines a typical experimental workflow
for its use in liquid chromatography-mass spectrometry (LC-MS) analysis.

Introduction

Trimethoprim is a synthetic bacteriostatic antibiotic that functions by inhibiting dihydrofolate
reductase, an essential enzyme in the folic acid pathway of bacteria.[1] Accurate quantification
of Trimethoprim in biological matrices is critical for pharmacokinetic, pharmacodynamic, and
toxicology studies. Stable isotope-labeled internal standards, such as Trimethoprim-13C3, are
the gold standard for quantitative bioanalysis using mass spectrometry. The co-elution of the
labeled internal standard with the unlabeled analyte allows for correction of matrix effects and
variations in instrument response, leading to highly accurate and precise measurements.[2]

Trimethoprim-13C3, with the IUPAC name 5-(3,4,5-tri(methoxy-13C)benzyl)pyrimidine-2,4-
diamine, is specifically labeled with three carbon-13 isotopes on the methoxy groups of the
trimethoxybenzyl moiety.[3][4] This mass shift of +3 Da allows for its distinct detection from the
native Trimethoprim by a mass spectrometer.
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Synthesis of Trimethoprim-13C3

While specific proprietary synthesis protocols are not publicly available, a plausible and efficient
synthetic route can be devised based on established organic chemistry principles and
published syntheses of unlabeled Trimethoprim and other 13C-labeled compounds. The most
logical approach involves the synthesis of a 13C-labeled 3,4,5-trimethoxybenzaldehyde
intermediate, followed by condensation with a pyrimidine precursor.

Synthesis of 13C-labeled 3,4,5-Trimethoxybenzaldehyde

The key to synthesizing Trimethoprim-13C3 is the preparation of 3,4,5-tri(methoxy-
13C)benzaldehyde. A common starting material for this is syringaldehyde (4-hydroxy-3,5-
dimethoxybenzaldehyde). The synthesis would proceed as follows:

e O-demethylation of Syringaldehyde: The two methoxy groups of syringaldehyde are first
removed to yield 3,4,5-trihydroxybenzaldehyde (gallic aldehyde). This can be achieved using
strong demethylating agents like boron tribromide (BBr3) or hydrobromic acid (HBr).

e 13C-Methylation: The three hydroxyl groups of gallic aldehyde are then methylated using a
13C-labeled methylating agent, such as 13C-methyl iodide (*3CHsl) or dimethyl sulfate-13C2
((*3CH3)2S0a4), in the presence of a suitable base like potassium carbonate (K2COs3) or
sodium hydride (NaH) in an appropriate solvent like dimethylformamide (DMF) or acetone.
This step is critical for the introduction of the isotopic labels.

Condensation to form Trimethoprim-13C3

Once the 13C-labeled 3,4,5-trimethoxybenzaldehyde is obtained, it can be condensed with 3-
anilinopropionitrile in the presence of a strong base like potassium tert-butoxide. The resulting
intermediate is then cyclized with guanidine to form the pyrimidine ring, yielding Trimethoprim-
13C3.[5]

Table 1: Key Reagents and Conditions for Plausible Trimethoprim-13C3 Synthesis
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Characterization and Quantitative Data

The successful synthesis of Trimethoprim-13C3 requires rigorous characterization to confirm
its identity, purity, and isotopic enrichment.

Physicochemical Properties

Table 2: Physicochemical Properties of Trimethoprim-13C3
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Property Value Reference
Molecular Formula C1113C3H18N403 [3114]
Molecular Weight 293.30 g/mol [3114]
Appearance White to off-white powder [4]
Solubility Soluble in DMSO, Methanol [4]
Chemical Purity =95% [4]

Isotopic Enrichment >98% [4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: The proton NMR spectrum of Trimethoprim-13C3 will be very similar to that of

unlabeled Trimethoprim. However, the protons on the 13C-labeled methyl groups will exhibit

coupling to the 13C nucleus, resulting in doublets (*JCH coupling). The absence of a large

singlet in the methoxy region (~3.8 ppm) and the presence of a doublet would confirm

successful labeling.

e 13C NMR: The carbon NMR spectrum will show three significantly enhanced signals in the

methoxy region (around 56 ppm) due to the 13C enrichment.

Mass Spectrometry (MS):

» Electrospray lonization (ESI-MS): In the positive ion mode, the mass spectrum will show a

prominent molecular ion [M+H]* at m/z 294.3, which is 3 units higher than that of unlabeled

Trimethoprim (m/z 291.3). The fragmentation pattern in MS/MS will also show a

corresponding +3 Da shift for fragments containing the trimethoxybenzyl moiety.

Experimental Protocols

General Protocol for the Synthesis of 13C-labeled 3,4,5-

Trimethoxybenzaldehyde
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Demethylation: Dissolve syringaldehyde (1 equivalent) in anhydrous dichloromethane (DCM)
and cool to -78°C under an inert atmosphere (e.g., Argon). Add a solution of boron tribromide
(3.5 equivalents) in DCM dropwise. Allow the reaction to warm to room temperature and stir
for 12 hours. Quench the reaction by carefully adding methanol, followed by water. Extract
the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous
sodium sulfate, and concentrate under reduced pressure to obtain crude 3,4,5-
trinydroxybenzaldehyde.

13C-Methylation: To a solution of crude 3,4,5-trihydroxybenzaldehyde (1 equivalent) in
anhydrous DMF, add potassium carbonate (5 equivalents). Stir the suspension at room
temperature for 30 minutes. Add 3C-methyl iodide (3.5 equivalents) dropwise and heat the
reaction to 60°C for 6 hours. After cooling, pour the reaction mixture into water and extract
with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to
yield 13C-labeled 3,4,5-trimethoxybenzaldehyde.

General Protocol for the Synthesis and Purification of
Trimethoprim-13C3

Condensation and Cyclization: A detailed, step-by-step protocol for the condensation of
3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile and subsequent cyclization with
guanidine to form Trimethoprim is described in various literature sources.[5] The same
procedure can be followed using the 13C-labeled 3,4,5-trimethoxybenzaldehyde.

Purification: The crude Trimethoprim-13C3 is purified by silica gel column chromatography
using a gradient of dichloromethane and methanol. The fractions containing the pure product
are identified by thin-layer chromatography (TLC), combined, and the solvent is removed
under reduced pressure to yield the final product as a powder.

Visualization of Workflows and Pathways
Synthetic Pathway of Trimethoprim-13C3
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LC-MS Quantification Workflow

Synthetic Pathway of Trimethoprim-13C3
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Trimethoprim Mechanism of Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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